hGGPPS-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

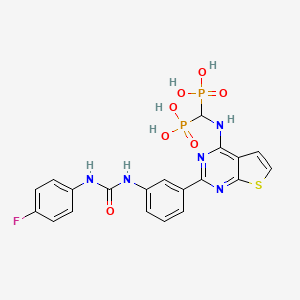

hGGPPS-IN-2 is a potent inhibitor of the human geranylgeranyl pyrophosphate synthase (hGGPPS). This compound is an analogue of C-2 substituted thienopyrimidine-based bisphosphonates. It has shown significant potential in inducing target-selective apoptosis of multiple myeloma cells and exhibits antimyeloma activity in vivo .

Preparation Methods

The synthesis of hGGPPS-IN-2 involves the preparation of C-2 substituted thienopyrimidine-based bisphosphonatesThe reaction conditions often involve the use of various reagents and catalysts to achieve the desired substitution and functionalization .

Chemical Reactions Analysis

hGGPPS-IN-2 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

hGGPPS-IN-2 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of geranylgeranyl pyrophosphate synthase and its effects on protein prenylation.

Biology: It is used to investigate the role of protein prenylation in cellular processes and its implications in diseases such as cancer.

Medicine: this compound has shown potential as a therapeutic agent for the treatment of multiple myeloma and other cancers by inducing apoptosis in cancer cells.

Industry: It is used in the development of new drugs and therapeutic agents targeting protein prenylation pathways

Mechanism of Action

hGGPPS-IN-2 exerts its effects by inhibiting the activity of human geranylgeranyl pyrophosphate synthase. This enzyme is involved in the biosynthesis of geranylgeranyl pyrophosphate, a key intermediate in the prenylation of small GTP-binding proteins. By inhibiting this enzyme, this compound disrupts the prenylation process, leading to the accumulation of unprenylated proteins and subsequent apoptosis of cancer cells .

Comparison with Similar Compounds

hGGPPS-IN-2 is unique among similar compounds due to its specific structure and potent inhibitory activity. Similar compounds include other thienopyrimidine-based bisphosphonates, such as:

hGGPPS-IN-1: Another potent inhibitor of human geranylgeranyl pyrophosphate synthase with similar antimyeloma activity.

Zoledronic acid: A well-known bisphosphonate used in the treatment of bone diseases, but with less specificity for geranylgeranyl pyrophosphate synthase.

Alendronate: Another bisphosphonate used for bone diseases, with different structural features and target specificity

These comparisons highlight the unique structural features and potent activity of this compound, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

hGGPPS-IN-2 is a potent inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS), an enzyme critical in the biosynthesis of isoprenoids, particularly geranylgeranyl pyrophosphate (GGPP). This compound has garnered attention for its potential therapeutic applications, especially in oncology, due to its ability to induce apoptosis in multiple myeloma (MM) cells and disrupt cellular processes linked to cancer progression.

This compound functions by inhibiting the synthesis of GGPP, which is essential for the post-translational modification (prenylation) of small GTPases. Prenylation is crucial for the proper localization and function of these proteins, which play significant roles in cell signaling, growth, and survival. The inhibition of hGGPPS leads to a decrease in the levels of GGPP, resulting in unprenylated GTPases that cannot perform their biological functions, ultimately leading to apoptosis in cancer cells .

Key Findings from Research Studies

- Cellular Apoptosis : Studies have shown that treatment with this compound leads to significant apoptosis in MM cells. For instance, in RPMI-8226 cells, dose-dependent inhibition of Rap1A prenylation was observed at concentrations as low as 150-200 nM .

- Endoplasmic Reticulum Stress : The compound induces endoplasmic reticulum (ER) stress, which is characterized by increased splicing of XBP1 mRNA—a marker for ER stress-induced apoptosis. This effect was mitigated when cells were co-treated with geranylgeraniol (GGOH), indicating that the mechanism of action involves disruption of normal GGPP levels .

- In Vivo Efficacy : In mouse models of MM, administration of this compound resulted in a marked reduction of geranylgeranylation of Rap1A and a decrease in serum monoclonal immunoglobulin levels, demonstrating its therapeutic potential in vivo .

Comparative Analysis with Other Compounds

To better understand the efficacy and specificity of this compound, it is useful to compare it with other known inhibitors targeting similar pathways.

Case Studies

Several case studies have illustrated the biological activity and therapeutic potential of this compound:

- Multiple Myeloma Treatment : In a study involving MM cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through mechanisms involving ER stress and disruption of prenylation pathways .

- Pancreatic Ductal Adenocarcinoma (PDAC) : Similar effects were observed in PDAC models where inhibition of GGPP biosynthesis led to impaired secretory pathway functions and subsequent cell death .

Properties

Molecular Formula |

C20H18FN5O7P2S |

|---|---|

Molecular Weight |

553.4 g/mol |

IUPAC Name |

[[[2-[3-[(4-fluorophenyl)carbamoylamino]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |

InChI |

InChI=1S/C20H18FN5O7P2S/c21-12-4-6-13(7-5-12)22-19(27)23-14-3-1-2-11(10-14)16-24-17(15-8-9-36-18(15)25-16)26-20(34(28,29)30)35(31,32)33/h1-10,20H,(H2,22,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33) |

InChI Key |

ADZFVWRKYSFEGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.